Lactone Hydrolase Substrate Activity: 6‑Isopropenyl‑3‑methyl Isomer vs. 4‑Isopropenyl‑7‑methyl Regioisomer
Purified monoterpene ε‑lactone hydrolase (MLH) from Rhodococcus erythropolis DCL14 hydrolyses the target (6R)‑6‑isopropenyl‑3‑methyl‑2‑oxo‑oxepanone with only 34 % relative activity, whereas the regioisomer (4R)‑4‑isopropenyl‑7‑methyl‑2‑oxo‑oxepanone reaches 82 % under identical conditions [1]. This 2.4‑fold difference demonstrates that the position of the isopropenyl group critically controls enzyme–substrate interaction.
| Evidence Dimension | Relative substrate activity (MLH, ε‑caprolactone = 100 %) |
|---|---|
| Target Compound Data | 34 % |
| Comparator Or Baseline | (4R)‑4‑Isopropenyl‑7‑methyl‑2‑oxo‑oxepanone = 82 % |
| Quantified Difference | 2.4‑fold lower activity |
| Conditions | Purified MLH, pH 9.5, 30 °C; substrate concentration not explicitly stated but all substrates tested in parallel [1] |
Why This Matters
A 2.4‑fold difference in enzymatic hydrolysis rate directly impacts biocatalytic process design, enzyme‑screening assay sensitivity, and metabolic flux engineering, making the regioisomers functionally non‑interchangeable.
- [1] van der Vlugt-Bergmans CJ, van der Werf MJ. Genetic and biochemical characterization of a novel monoterpene ε‑lactone hydrolase from Rhodococcus erythropolis DCL14. Appl Environ Microbiol. 2001;67(2):733-741. Table 4. View Source
